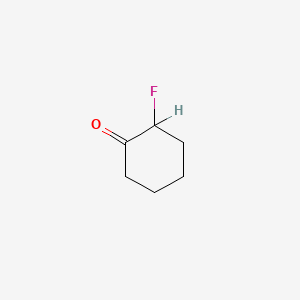

2-Fluorocyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYOFTVCYSPHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473958 | |

| Record name | 2-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-82-6 | |

| Record name | 2-Fluorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorocyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Fluorocyclohexanone: A Technical Guide for Advancing Pharmaceutical and Agrochemical Research

Introduction: The Strategic Value of α-Fluorinated Ketones

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the design of modern pharmaceuticals and agrochemicals.[1] The α-fluoroketone moiety, in particular, serves as a versatile building block, with 2-fluorocyclohexanone being a prominent intermediate.[2] Its unique electronic and conformational characteristics make it a valuable precursor for the synthesis of complex fluorinated compounds with enhanced bioactivity, metabolic stability, and selectivity.[2][3] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound from cyclohexanone, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: Electrophilic Fluorination of Cyclohexanone

The most direct and widely adopted approach for the synthesis of this compound is the electrophilic fluorination of the corresponding ketone.[4] This method relies on the reaction of a nucleophilic enol or enolate intermediate of cyclohexanone with an electrophilic fluorine source. The choice of fluorinating agent and the method of enolate generation are critical to the success of the reaction, influencing yield, selectivity, and scalability.

Mechanism of Electrophilic α-Fluorination

The fundamental mechanism involves the formation of a cyclohexanone enol or enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. This process can be facilitated under acidic or basic conditions, or through the use of organocatalysts.

Diagram: General Mechanism of Electrophilic α-Fluorination of Cyclohexanone

Caption: General workflow for the electrophilic fluorination of cyclohexanone.

Key Electrophilic Fluorinating Reagents

A variety of electrophilic fluorinating agents have been developed, but two have emerged as the most practical and widely used in modern organic synthesis due to their stability, efficiency, and ease of handling.[4][5]

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective and versatile electrophilic fluorinating agent.[6][7] It is a stable, non-hygroscopic crystalline solid, making it significantly safer and easier to handle than many other fluorine sources.[7] Selectfluor is soluble in polar solvents like acetonitrile, DMF, and water.[7]

-

N-Fluorobenzenesulfonimide (NFSI): This reagent is another stable, crystalline solid that serves as an excellent source of electrophilic fluorine.[8] It is often employed in organocatalytic enantioselective fluorinations.[9][10]

| Reagent | Structure | Key Advantages |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High stability, non-hygroscopic, ease of handling, versatile applications.[7] |

| NFSI | N-Fluorobenzenesulfonimide | Stable crystalline solid, widely used in asymmetric catalysis.[8] |

Synthetic Methodologies and Protocols

Direct Fluorination using Selectfluor®

Direct fluorination of cyclohexanone can be achieved using Selectfluor® in a suitable solvent. The reaction can proceed without a catalyst, although the addition of an acid or the use of specific solvent systems can enhance the reaction rate by promoting enol formation.[11][12]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Selectfluor® (1.1 equivalents) in acetonitrile (e.g., 10 mL per 1 mmol of cyclohexanone).

-

Addition of Substrate: Slowly add cyclohexanone (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require several hours to reach completion.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Purification: The organic layer is washed with water to remove any remaining water-soluble byproducts, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.[11]

Organocatalytic Enantioselective α-Fluorination

For applications in drug development, the synthesis of enantiomerically pure compounds is often crucial. Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of ketones, including cyclohexanone.[9][10] Chiral primary or secondary amines, such as proline and its derivatives or cinchona alkaloids, are commonly used as catalysts.[9][12]

The mechanism involves the formation of a chiral enamine intermediate from the reaction of cyclohexanone and the organocatalyst. This enamine then attacks the electrophilic fluorine source in a stereocontrolled manner, directed by the chiral catalyst.

Diagram: Organocatalytic Enantioselective Fluorination Cycle

Caption: Catalytic cycle for the enantioselective fluorination of cyclohexanone.

This protocol is adapted from methodologies that have demonstrated high enantioselectivity.[9]

-

Catalyst and Substrate Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the cinchona alkaloid-derived primary amine catalyst (e.g., 5-10 mol%) and a co-catalyst such as a Brønsted acid (e.g., trichloroacetic acid, 5-10 mol%) in a suitable solvent (e.g., chloroform or toluene). Cool the solution to the desired temperature (e.g., -20 °C).

-

Addition of Reactants: Add cyclohexanone (1.0 equivalent) to the catalyst solution and stir for a short period to allow for enamine formation.

-

Fluorination: Add N-fluorobenzenesulfonimide (NFSI) (1.1 equivalents) portion-wise over a period of time to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or chiral HPLC to determine conversion and enantiomeric excess.

-

Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The enantiomerically enriched this compound is then purified by column chromatography.

Alternative Synthetic Considerations: Nucleophilic Fluorination

While electrophilic fluorination is the dominant strategy for the α-fluorination of ketones, it is instructive to consider nucleophilic approaches for a comprehensive understanding. Direct nucleophilic substitution of an α-leaving group on the cyclohexanone ring with a fluoride source is challenging due to the difficulty of introducing a suitable leaving group and the often-low nucleophilicity of fluoride ions in solution.[13][14]

However, innovative methods are emerging for the α-fluorination of carbonyls using nucleophilic fluorine sources by reversing the polarity of the enolate partner to an "enolinium" species.[3] While not yet a standard method for this compound synthesis, this area of research holds promise for future developments.

Conclusion

The synthesis of this compound from cyclohexanone is a well-established transformation, with electrophilic fluorination being the most robust and versatile method. The availability of stable and efficient fluorinating agents like Selectfluor® and NFSI has made this reaction accessible for a wide range of applications. Furthermore, the development of sophisticated organocatalytic systems has enabled the production of highly enantiomerically enriched this compound, a critical advancement for the pharmaceutical and drug development sectors. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively synthesize this key fluorinated building block and leverage its potential in the creation of novel and impactful molecules.

References

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- Steen, M., & Jørgensen, K. A. (2005). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Synlett, 2005(19), 2943-2946.

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

- Li, W., et al. (2017). Decarboxylative fluorination of β-Ketoacids with NFSI. Tetrahedron Letters, 58(40), 3921-3924.

- MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1172-1175.

- MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1172–1175.

- Prakash, G. K. S., & Yudin, A. K. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 167, 60-77.

- MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(22), 7994–7995.

- Toste, F. D., & Lectka, T. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5336–5339.

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

- Perutz, R. N., & Braun, T. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 855–863.

- O'Hagan, D. (2018). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes.

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

- Li, W., et al. (2018). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 20(13), 2969-2973.

- Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 69, 1-150.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]

- Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.

-

LookChem. (n.d.). Cas 694-82-6, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Retrieved from [Link]

-

Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

- Sumathi, T., et al. (2025). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Gouverneur, V., & Müller, K. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1145.

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. SelectFluor - Enamine [enamine.net]

- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 9. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

Foreword: The Strategic Importance of the C-F Bond in Modern Chemistry

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Fluorocyclohexanone

The introduction of a fluorine atom into an organic molecule is a powerful strategy in medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity.[1] Chiral α-fluoroketones, such as this compound, are particularly valuable building blocks, serving as precursors to a wide array of more complex, enantiomerically pure fluorinated compounds.[2] However, the stereocontrolled synthesis of these motifs presents significant challenges. The direct enantioselective α-fluorination of a simple ketone like cyclohexanone has historically been a difficult transformation due to issues of reactivity and selectivity.[3]

This guide provides a comprehensive overview of the principal methodologies developed to address this challenge. We will delve into the mechanistic underpinnings of organocatalytic, metal-catalyzed, and enzymatic approaches, explaining the causality behind experimental designs and providing field-proven protocols for researchers, scientists, and drug development professionals.

The Organocatalytic Revolution: Enamine Catalysis

Organocatalysis has emerged as a dominant strategy for the enantioselective α-functionalization of carbonyl compounds. The core principle involves the reaction of a ketone with a chiral amine catalyst to form a transient, nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophilic fluorine source, with the catalyst's chiral scaffold directing the facial approach of the electrophile to establish the C-F stereocenter.

The "Ketone Fluorination Problem"

Early successes in enamine catalysis were largely confined to aldehydes. Translating this technology to ketones, particularly simple cyclic ketones like cyclohexanone, proved difficult for two main reasons[3][4]:

-

Enamine Formation: Ketones form enamines with secondary amine catalysts (like proline) much more slowly and with less favorable equilibrium constants compared to aldehydes.[4]

-

Geometric Control: Ketone-derived enamines can exist as a mixture of E/Z rotational isomers, which complicates stereochemical control and often leads to diminished enantioselectivity.[4]

Initial attempts using catalysts like 4-hydroxyproline for the α-fluorination of cyclohexanone resulted in modest yield (56%) and low enantiomeric excess (34% ee), highlighting the severity of this challenge.[3][4]

Breakthrough: Primary Amine Catalysis with Cinchona Alkaloids

A significant breakthrough was achieved through the use of primary amine catalysts derived from Cinchona alkaloids.[4][5][6] These catalysts, often used in conjunction with a Brønsted acid co-catalyst, overcome the limitations of secondary amines, enabling highly efficient and enantioselective fluorination of a wide range of cyclic ketones.[3][7]

The primary amine catalyst forms an iminium ion, which is then deprotonated to form the enamine. This pathway provides superior control over the reaction, leading to excellent stereochemical outcomes.

Experimental Protocol: Primary Amine-Catalyzed α-Fluorination

The following protocol is representative of the highly effective method developed by MacMillan and coworkers.[3][4]

Materials:

-

Cyclohexanone

-

N-Fluorobenzenesulfonimide (NFSI)

-

Primary amine catalyst (e.g., a dihydroquinidine-derived catalyst)

-

Trichloroacetic acid (TCA) co-catalyst

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral primary amine catalyst (10-20 mol%) and the TCA co-catalyst (10-20 mol%).

-

Add anhydrous CH₂Cl₂ and cool the solution to the desired temperature (e.g., -20 °C).

-

Add cyclohexanone (1.0 equivalent) to the catalyst solution and stir for 10 minutes.

-

Add NFSI (1.2 equivalents) in one portion.

-

Stir the reaction at -20 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.

Data Summary: Organocatalytic Fluorination of Cyclic Ketones

| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone | 20 | 82 | 99 | [4] |

| 4,4-Dimethylcyclohexanone | 20 | 81 | 98 | [5] |

| 4-Phenylcyclohexanone | 20 | 84 | 97 | [4] |

| Cycloheptanone | 20 | 88 | 99 |[5] |

Dual-Catalysis Systems: Expanding the Substrate Scope

While primary amine catalysis is highly effective for unsubstituted cyclic ketones, it is less successful for α-branched substrates. To address this, a sophisticated dual-catalysis approach was developed, merging enamine catalysis with chiral anion phase-transfer catalysis.[8][9][10]

This system, pioneered by the Toste group, employs two cooperating catalytic cycles[10]:

-

Enamine Cycle: A simple protected amino acid (e.g., Boc-L-Phe-OMe) acts as the enamine-forming catalyst to activate the α-branched cyclohexanone.

-

Chiral Anion Phase-Transfer Cycle: A chiral phosphoric acid catalyst forms a chiral ion pair with the cationic fluorinating agent (Selectfluor®), creating a chiral environment for the fluorine transfer and enhancing its reactivity.

The synergy between these two cycles enables the highly enantioselective fluorination of challenging α-aryl and α-alkenyl cyclohexanones to generate quaternary fluorine stereocenters.[9][11]

Biocatalytic Approaches: Enzymatic Deracemization

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture. Enzymatic methods offer exceptionally high selectivity under mild, environmentally benign conditions. For this compound, a deracemization strategy can be employed on a suitable precursor, such as racemic 2-fluorocyclohexanol.

Kinetic Resolution: In this classic approach, an enzyme (e.g., a lipase) selectively acylates one enantiomer of racemic 2-fluorocyclohexanol, allowing the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as the alcohol). [12]While effective, this method has a theoretical maximum yield of 50% for a single enantiomer.

Deracemization: A more advanced strategy, deracemization converts a racemate into a single enantiomer with a theoretical yield of 100%. This can be achieved with a multi-enzyme cascade:[13]

-

An enantioselective oxidase (e.g., an L-pantolactone dehydrogenase) oxidizes the undesired enantiomer (e.g., (S)-2-fluorocyclohexanol) to the achiral ketone (this compound).

-

A stereoselective reductase (e.g., a conjugated polyketone reductase) reduces the ketone exclusively to the desired enantiomer (e.g., (R)-2-fluorocyclohexanol).

-

A cofactor regeneration system (e.g., glucose dehydrogenase) ensures the catalytic cycle continues.

The resulting single enantiomer of 2-fluorocyclohexanol can then be oxidized to the target this compound using standard chemical methods, with full retention of stereochemical integrity.

Conclusion and Strategic Outlook

The enantioselective synthesis of this compound has evolved from a formidable challenge into a well-established field with multiple robust solutions. Organocatalysis, particularly with primary amines, stands out for its operational simplicity and high efficiency for unsubstituted cyclic ketones. For more complex, substituted systems, dual-catalysis strategies provide a powerful, albeit more intricate, solution. While metal catalysis remains a valid approach, its application to simple ketones is less prevalent than for more activated carbonyls. Finally, biocatalysis offers an exceptionally selective and green alternative, ideal for producing high-purity enantiomers, though it requires a multi-step approach from the racemic precursor.

The choice of methodology will ultimately depend on the specific substrate, required scale, and available resources. Future research will likely focus on reducing catalyst loadings, expanding the substrate scope to even more challenging acyclic systems, and developing novel catalytic cycles that merge the best features of these established strategies.

References

-

Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. eScholarship, University of California. [Link]

-

Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5225–5228. [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

-

MacMillan Group. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Princeton University. [Link]

-

Friscic, T., & James, S. L. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 147–156. [Link]

-

Yang, X., Phipps, R. J., & Toste, F. D. (2014). Organocatalytic Asymmetric Fluorination of α-Substituted Cyclohexanones. Synfacts, 10(6), 0643. [Link]

-

Li, W., et al. (2025). Enantioselective Synthesis of α-Aryl-α-fluoroketones by CPA-Catalyzed Desymmetrization of 1,3-Indanediones. Organic Letters. [Link]

-

Shibata, N., et al. (2000). A Fundamentally New Approach to Enantioselective Fluorination Based on Cinchona Alkaloid Derivatives/Selectfluor Combination. Journal of the American Chemical Society, 122(42), 10521–10522. [Link]

-

ResearchGate. (2014). Asymmetric fluorination of α-Branched cyclohexanones enabled by a combination of chiral amine and chiral anion phase-transfer catalysts. ResearchGate. [Link]

-

Li, W., et al. (2025). Enantioselective Synthesis of α-Aryl-α-fluoroketones by CPA-Catalyzed Desymmetrization of 1,3-Indanediones. Organic Letters. [Link]

-

ResearchGate. (2014). Asymmetric fluorination of α-branched cyclohexanones exploiting the combination of chiral anion phase-transfer and enamine catalysis. ResearchGate. [Link]

-

Gouverneur, V., & Togni, A. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(17), 8038–8194. [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC. [Link]

-

Denmark, S. E. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

-

Gouverneur, V., & Togni, A. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. eScholarship, University of California. [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

-

PubMed. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. National Library of Medicine. [Link]

-

Stavber, S., & Zupan, M. (2012). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 17(5), 5916–5957. [Link]

-

Chemwells. (n.d.). N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent. Chemwells. [Link]

-

Kolodiazhnyi, O. I., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2022(3), 1-14. [Link]

-

Thornbury, R., Schäfer, G., & Toste, F. D. (2017). Catalytic Enantioselective Fluorination. Modern Synthesis Processes and Reactivity of Fluorinated Compounds, 223-263. [Link]

-

ResearchGate. (2018). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. ResearchGate. [Link]

-

Semantic Scholar. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Semantic Scholar. [Link]

-

ResearchGate. (2025). Enantioselective Synthesis of Functionalized Fluorinated Cyclohexenones via Robinson Annulation Catalyzed by Primary−Secondary Diamines. ResearchGate. [Link]

-

Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

-

Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(19), 6549. [Link]

-

Figshare. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Figshare. [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

-

List, B., et al. (2002). Direct L-proline-catalyzed asymmetric alpha-amination of ketones. Journal of the American Chemical Society, 124(29), 8509-8510. [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2021). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PMC. [Link]

-

LookChem. (n.d.). Cas 694-82-6,this compound. LookChem. [Link]

-

Rovis, T., & Lambert, T. H. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. [Link]

-

Gerlt, J. A., & O'Hagan, D. (2011). Catalytic control of enzymatic fluorine specificity. PMC. [Link]

-

Xu, J., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. Catalysts, 13(7), 1089. [Link]

-

Alcarazo, M., & Palomo, C. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Asymmetric Fluorination of α‑Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone [mdpi.com]

The Enantioselective α-Fluorination of Cyclohexanone: A Technical Guide to Organocatalytic Methodologies

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, α-fluorinated ketones represent a valuable class of synthetic intermediates. This technical guide provides an in-depth exploration of the organocatalytic enantioselective α-fluorination of cyclohexanone, a benchmark substrate in the development of this critical transformation. We will delve into the mechanistic underpinnings of enamine catalysis, the evolution of chiral organocatalysts, and the practical considerations for achieving high yields and stereoselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this powerful synthetic methodology.

Introduction: The Significance of α-Fluorinated Ketones

The strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule, enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity.[1][2] α-Fluorinated ketones, in particular, are versatile building blocks in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals.[2] Historically, the direct and enantioselective α-fluorination of ketones presented a significant challenge, a predicament often referred to as the "ketone fluorination problem".[2][3] This difficulty stemmed from the lower reactivity of ketones compared to aldehydes in forming the key enamine intermediate and the propensity for side reactions.[2] The advent of organocatalysis has provided a powerful and elegant solution to this long-standing problem.[3][4]

The Core Principle: Enamine Catalysis

Organocatalytic α-fluorination of ketones predominantly proceeds through an enamine activation pathway.[2] This strategy involves the condensation of a chiral amine catalyst with the ketone substrate to form a nucleophilic enamine intermediate. This transient species then reacts with an electrophilic fluorine source, followed by hydrolysis to release the α-fluorinated ketone and regenerate the catalyst.

The success of this approach hinges on several key factors:

-

Efficient Enamine Formation: The catalyst must readily form an enamine with the ketone, shifting the equilibrium towards the reactive intermediate.[2]

-

Effective Stereocontrol: The chiral environment of the catalyst must effectively shield one face of the enamine, directing the incoming electrophile to the opposite face to achieve high enantioselectivity.

-

Compatibility with Electrophilic Fluorine Sources: The catalyst and the enamine intermediate must be stable and reactive in the presence of potent electrophilic fluorinating agents.

The Breakthrough: Cinchona Alkaloid-Derived Primary Amine Catalysts

Early attempts to apply existing secondary amine catalysts, such as proline and its derivatives, to the α-fluorination of ketones met with limited success, yielding low enantioselectivities.[2][5][6] A significant breakthrough was achieved through the high-throughput screening of a diverse library of amine catalysts, which identified primary amine functionalized Cinchona alkaloids as exceptionally effective catalysts for this transformation.[3][4][7]

These catalysts, derived from naturally occurring quinine and quinidine, offer a rigid chiral scaffold that provides excellent stereocontrol. The primary amine moiety is crucial for efficient enamine formation with ketones.[3][4]

The Catalyst of Choice

A particularly successful catalyst is the dihydroquinidine-derived primary amine, which, in combination with a co-catalyst, delivers high yields and exceptional enantioselectivity in the α-fluorination of cyclohexanone.[2]

The Electrophilic Fluorine Source: N-Fluorobenzenesulfonimide (NFSI)

The choice of the electrophilic fluorine source is critical for a successful reaction. N-Fluorobenzenesulfonimide (NFSI) has emerged as the reagent of choice for organocatalytic α-fluorination.[3][7][8][9][10][11] NFSI is a bench-stable, crystalline solid that is easy to handle and provides a reliable source of electrophilic fluorine.[8][10][11] Its reactivity is well-matched with the nucleophilicity of the enamine intermediate generated from cyclohexanone and the Cinchona alkaloid catalyst.

The Catalytic Cycle: A Mechanistic Overview

The enantioselective α-fluorination of cyclohexanone using a Cinchona alkaloid-derived primary amine catalyst and NFSI is proposed to proceed through the following catalytic cycle:

Figure 1: Proposed Catalytic Cycle for the Organocatalytic α-Fluorination of Cyclohexanone.

Computational studies have provided further insight into the origin of the high enantioselectivity.[12][13] These studies suggest that the reaction proceeds through a well-organized, seven-membered cyclic transition state involving the enamine, the electrophilic fluorine source, and the catalyst scaffold. The steric hindrance imposed by the catalyst directs the NFSI to one face of the enamine, leading to the observed stereochemical outcome.[12][13]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the enantioselective α-fluorination of cyclohexanone based on optimized conditions reported in the literature.[2]

Materials and Reagents:

-

Dihydroquinidine-derived primary amine catalyst

-

Trichloroacetic acid (TCA) (co-catalyst)

-

Cyclohexanone (freshly distilled)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., chloroform)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dihydroquinidine-derived primary amine catalyst (0.1 equiv) and trichloroacetic acid (0.1 equiv) in the anhydrous solvent.

-

Reaction Initiation: Cool the solution to the desired temperature (e.g., -20 °C).

-

Substrate Addition: Add cyclohexanone (1.0 equiv) to the cooled catalyst solution and stir for a few minutes.

-

Fluorinating Agent Addition: Add NFSI (1.2 equiv) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess of the α-fluorocyclohexanone product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Performance Data

The optimized protocol consistently delivers high yields and excellent enantioselectivity for the α-fluorination of cyclohexanone.

| Substrate | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Cyclohexanone | 10 | TCA | CHCl₃ | -20 | 88 | 99 | [2] |

Substrate Scope and Limitations

This methodology has been successfully applied to a variety of cyclic ketones, including those with existing stereocenters, demonstrating excellent diastereoselectivity.[2][3][4] The reaction also exhibits good functional group tolerance. However, the α-fluorination of acyclic ketones remains a more significant challenge, often resulting in lower enantioselectivities.[14]

Conclusion and Future Outlook

The development of the organocatalytic enantioselective α-fluorination of cyclohexanone using Cinchona alkaloid-derived primary amine catalysts represents a landmark achievement in asymmetric catalysis. This methodology provides a reliable and practical route to valuable α-fluorinated ketones with exceptional levels of stereocontrol. Future research in this area will likely focus on expanding the substrate scope to include more challenging acyclic ketones, developing more sustainable and cost-effective catalysts, and exploring new applications of the resulting chiral fluorinated building blocks in drug discovery and development.

References

-

Enders, D., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

-

Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

-

Kalow, J. A., & Doyle, A. G. (2013). Catalytic, Enantioselective Fluorination Reactions. Organic Reactions, 100, 1–100. [Link]

-

MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Figshare. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

-

Shibatomi, K., Kitahara, K., Okimi, T., Abe, Y., & Iwasa, S. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 7(2), 1496–1500. [Link]

-

MacMillan, D. W. C., et al. (2011). ChemInform Abstract: Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ResearchGate. [Link]

-

Sun, J., et al. (2025). Catalytic Enantioselective α-Fluorination of Ketones with CsF. Journal of the American Chemical Society. [Link]

-

Liang, Y., & Houk, K. N. (2014). How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 136(28), 9948–9951. [Link]

-

Zhang, T., et al. (2018). Asymmetric Fluorination of α-Branched Aldehydes by Chiral Primary Amine Catalysis: Reagent-Controlled Enantioselectivity Switch. The Journal of Organic Chemistry, 83(7), 4250–4256. [Link]

-

Singh, A. K., & Kumar, P. (2019). Recent Advances in the Developments of Enantioselective Electrophilic Fluorination Reactions via Organocatalysis. Bentham Science Publishers. [Link]

-

Liang, Y., & Houk, K. N. (2014). How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. PMC. [Link]

-

Smith, A. M., & Lectka, T. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Barbas, C. F., et al. (2005). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research. [Link]

-

MacMillan, D. W. C., et al. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Princeton University. [Link]

-

MacMillan, D. W. C., et al. (2016). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Figshare. [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

-

N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

-

Cahard, D., & Ma, J.-A. (2019). 1.4 Recent Developments in Enantioselective Fluorination. ResearchGate. [Link]

-

Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. ResearchGate. [Link]

-

Al-Khafaji, M., & Al-Masoudi, N. A. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16477–16496. [Link]

-

Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5864–5867. [Link]

-

Hollingworth, C., & Gouverneur, V. (2012). Catalysis for Fluorination and Trifluoromethylation. Chemical Communications, 48(21), 2615–2632. [Link]

-

MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. [Link]

-

MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Macmillan Group. [Link]

-

Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5864–5867. [Link]

-

Denmark, S. E. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]

-

Kalita, S. J., et al. (2025). The common electrophilic and nucleophilic fluorinating reagents used for catalytic asymmetric fluorination. ResearchGate. [Link]

-

Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Medium. [Link]

-

Reddy, V. P., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. MDPI. [Link]

-

Proline organocatalysis. Wikipedia. [Link]

-

Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. ResearchGate. [Link]

-

Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. PMC. [Link]

-

Unlocking the Secrets of Proline Catalyzed Reactions!. YouTube. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to 2-Fluorocyclohexanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorocyclohexanone is a fluorinated cyclic ketone that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The introduction of a fluorine atom into the cyclohexanone scaffold imparts unique stereoelectronic properties that profoundly influence its reactivity, conformational behavior, and biological activity. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, its synthesis and reactivity, and its applications as a versatile building block in the development of pharmaceuticals and other advanced materials.

Part 1: Physicochemical and Spectroscopic Properties

Physical Properties

This compound is typically a light orange to yellow-green clear liquid at room temperature.[1] Its physical properties are summarized in the table below. Notably, a definitive melting point is not consistently reported in the literature, with many sources listing it as not applicable, which is common for compounds that are liquid at or below room temperature. The compound is sensitive to moisture and should be stored under appropriate conditions.[2] While specific solubility data is limited, as a relatively polar organic molecule, it is expected to be miscible with a range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

| Property | Value | Source(s) |

| CAS Number | 694-82-6 | [1][3] |

| Molecular Formula | C₆H₉FO | [1][3] |

| Molecular Weight | 116.13 g/mol | [3] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 78 °C at 17 mmHg; 110-111 °C at 70 mmHg | [1][3] |

| Density | 1.040 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.444 - 1.45 | [1][2] |

| Flash Point | 71.1 °C (160.0 °F) | [3] |

| Storage Temperature | 2 - 8 °C or -20°C | [1][3] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of the fluorine atom, which couples with adjacent protons. The spectrum will show a series of multiplets for the methylene protons of the cyclohexane ring. The proton at the C2 position, which is directly attached to the fluorine atom, will exhibit a characteristic doublet of multiplets.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon (C1) typically appears around 205-215 ppm. The carbon bearing the fluorine atom (C2) will show a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature of fluorinated organic compounds. The other four methylene carbons of the ring will appear as distinct signals.

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct method for observing the fluorine environment. For this compound, a single resonance is expected. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1710-1730 cm⁻¹. The C-F bond stretching vibration usually appears in the region of 1000-1100 cm⁻¹. Other characteristic peaks include C-H stretching vibrations of the methylene groups around 2850-3000 cm⁻¹.[4]

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (116.13). Common fragmentation patterns for cyclic ketones include alpha-cleavage (loss of CO) and other ring fragmentation pathways. The presence of fluorine can influence the fragmentation pattern, and fragments containing the fluorine atom will be observed.

Part 2: Conformational Analysis

The conformational preference of the fluorine atom in the 2-position of the cyclohexanone ring is a subject of significant academic interest and has practical implications for its reactivity. The molecule exists in a dynamic equilibrium between two chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position.

The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects, including the anomeric effect. In the gas phase, the axial conformer is favored. However, in solution, the equatorial conformer is generally the more stable of the two. This solvent-dependent equilibrium is a key feature of its chemistry.

Caption: Conformational equilibrium between the axial and equatorial forms of this compound.

Part 3: Synthesis and Reactivity

Synthesis

This compound can be synthesized through several methods. A common approach involves the direct fluorination of cyclohexanone or its enol derivatives using electrophilic fluorinating agents.

A representative method for the synthesis of this compound involves the fluorination of a cyclohexanone enol ether.

Step 1: Formation of the Silyl Enol Ether

-

To a solution of cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the silyl enol ether.

Step 2: Electrophilic Fluorination

-

Dissolve the crude silyl enol ether in acetonitrile at room temperature.

-

Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Reactivity

The reactivity of this compound is influenced by both the ketone functional group and the fluorine substituent.

Like other ketones, this compound can be deprotonated at the α-carbon to form an enolate. The regioselectivity of deprotonation (at C2 vs. C6) can be controlled by the choice of base and reaction conditions. The resulting enolates are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The presence of the fluorine atom can influence the stability and reactivity of the enolate.

Caption: General scheme for the formation and alkylation of the enolate of this compound.

The carbonyl group of this compound is susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride). These reactions lead to the formation of tertiary and secondary alcohols, respectively. The stereochemical outcome of these additions can be influenced by the conformational bias of the starting material.

Part 4: Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1]

Part 5: Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

-

This compound | C6H9FO | CID 11829404 - PubChem. (URL: [Link])

-

This compound | CAS#:694-82-6 | Chemsrc. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

-

Mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

2-cyclohexenone - Organic Syntheses Procedure. (URL: [Link])

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

-

Cas 694-82-6,this compound - LookChem. (URL: [Link])

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. (URL: [Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

2-chlorocyclohexanone - Organic Syntheses Procedure. (URL: [Link])

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (URL: [Link])

- CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google P

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Solvent Miscibility Table. (URL: [Link])

-

2-cyclohexyl-2-fluoro-cyclohexanone - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (URL: [Link])

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. (URL: [Link])

-

An overview on Common Organic Solvents and their Toxicity Abstract. (URL: [Link])

-

NMR Spectroscopy Spring 2021 Midterm 2 Solutions - Türkmen Research Group. (URL: [Link])

-

NMR Periodic Table: Fluorine NMR - IMSERC. (URL: [Link])

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (URL: [Link])

-

Patrick: An Introduction to Drug Synthesis Answers to end of chapter questions. (URL: [Link])

-

Fluorocyclohexane | C6H11F | CID 78988 - PubChem. (URL: [Link])

-

NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

Sources

Introduction: The Strategic Importance of the α-Fluoro Ketone Moiety

An In-Depth Technical Guide to 2-Fluorocyclohexanone (CAS: 694-82-6)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a fluorinated cyclic ketone that serves as a pivotal building block in modern organic synthesis.[1] The introduction of a single fluorine atom alpha to a carbonyl group creates a unique chemical entity whose reactivity and conformational behavior are distinct from its parent cyclohexanone. This strategic placement of fluorine—the most electronegative element—profoundly influences the molecule's electronic properties, acidity of the adjacent protons, and steric profile.

In the pharmaceutical and agrochemical industries, the incorporation of fluorine is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3][4] this compound, therefore, is not merely a chemical intermediate; it is a gateway to a vast chemical space of novel, high-performance molecules with potentially improved biological activity.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 694-82-6 | [5][6][7] |

| Molecular Formula | C₆H₉FO | [5][7][8] |

| Molecular Weight | 116.13 g/mol | [5][7][8] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 78 °C / 17 mmHg; 110-111 °C / 70 mmHg | [1][6][7] |

| Density | ~1.040 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | ~1.45 | [1] |

| Storage Conditions | Store at 2 - 8 °C or -20°C, Moisture Sensitive | [1][6][7][8] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis confirms the identity and purity of this compound. Key expected features are outlined below.

| Technique | Key Features and Expected Observations |

| ¹H NMR | The spectrum will display complex multiplets for the cyclohexane ring protons. The proton at the C2 position (bearing the fluorine) is expected to show a characteristic doublet of triplets or a more complex pattern due to coupling with both the fluorine atom (²JHF) and the adjacent C3 protons (³JHH). |

| ¹³C NMR | The carbon atom bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds. The carbonyl carbon (C1) will appear as a singlet in the typical ketone region (~200-210 ppm). |

| ¹⁹F NMR | A single resonance is expected, which will be split by the adjacent protons, primarily the proton at C2 (²JFH). |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch will be observed around 1720-1740 cm⁻¹. A C-F stretching band is also expected, typically in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 116. Characteristic fragmentation patterns will arise from the loss of small molecules like CO, HF, and ethylene. |

Note: Specific chemical shifts and coupling constants can be found in spectral databases.[5]

Conformational Analysis: The Axial vs. Equatorial Equilibrium

As a substituted cyclohexane, this compound exists as a dynamic equilibrium between two chair conformers: one with the fluorine atom in an axial position and one with it in an equatorial position. The position of this equilibrium is a critical determinant of the molecule's reactivity and is highly sensitive to its environment.

Theoretical and experimental studies have shown that in the gas phase, the axial conformer is predominant.[9] However, in solution, the more polar equatorial conformer is significantly favored, and this preference increases with the polarity of the solvent.[9][10] For instance, the equatorial conformer's population rises from approximately 52% in heptane to 85% in dioxane.[10] This shift is attributed to the alignment of the C=O and C-F bond dipoles in the equatorial conformation, which is stabilized by polar solvents.[9] Understanding this equilibrium is crucial for predicting stereochemical outcomes in reactions involving the enolate.

Caption: Conformational equilibrium of this compound.

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing this compound is the direct electrophilic α-fluorination of cyclohexanone. This reaction proceeds through an enol or enolate intermediate, which acts as the nucleophile.

General Synthetic Workflow

The process involves the generation of an electron-rich enol or enolate from the starting ketone, which then attacks a source of "F⁺".

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H9FO | CID 11829404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-フルオロシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 694-82-6,this compound | lookchem [lookchem.com]

- 8. This compound | CAS#:694-82-6 | Chemsrc [chemsrc.com]

- 9. BJOC - Conformational impact of structural modifications in this compound [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

1H and 19F NMR spectra of 2-Fluorocyclohexanone

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-Fluorocyclohexanone

Authored by: A Senior Application Scientist

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique stereoelectronic properties of the C-F bond can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. This compound serves as a classic model system for understanding these effects. Its deceptively simple structure belies a complex and dynamic conformational landscape, making it an exemplary subject for detailed NMR spectroscopic analysis.

This technical guide provides an in-depth exploration of the ¹H and ¹⁹F NMR spectra of this compound. We will move beyond simple spectral interpretation to dissect the underlying principles that govern the observed chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis of fluorinated compounds. We will emphasize the causality behind experimental choices and the integration of data to build a cohesive and validated structural model.

PART 1: The Conformational Equilibrium of this compound

The six-membered ring of this compound is not static; it exists in a dynamic equilibrium between two primary chair conformations. In this equilibrium, the fluorine substituent can occupy either an axial or an equatorial position. The relative populations of these two conformers are dictated by a delicate balance of steric, electrostatic, and hyperconjugative interactions.

In the gas phase, the axial conformation is surprisingly more stable than its equatorial counterpart.[1][2] This preference is counterintuitive from a purely steric standpoint but is rationalized by the minimization of dipole-dipole repulsion between the C=O and C-F bonds and stabilizing hyperconjugative interactions. However, this equilibrium is exquisitely sensitive to the local environment. In solution, the more polar equatorial conformer is increasingly favored as the solvent polarity increases, as this orientation possesses a larger molecular dipole moment that is better stabilized by polar solvents.[1][2][3]

Caption: Conformational equilibrium of this compound.

PART 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex due to the chair-chair interconversion and the additional couplings introduced by the fluorine atom. The spectrum observed at room temperature is a population-weighted average of the spectra of the individual axial and equatorial conformers.

The most informative signal is that of the proton at the C2 position (H2), which is directly attached to the fluorinated carbon.

-

Chemical Shift : The H2 proton is significantly deshielded by the adjacent electron-withdrawing fluorine and carbonyl groups, typically appearing in the range of 4.5-5.0 ppm.

-

Multiplicity : The signal for H2 is a complex multiplet, often a doublet of doublet of doublets (ddd). This arises from:

-

A large geminal coupling to the fluorine atom (²J_HF ), typically around 45-50 Hz.[4]

-

Vicinal coupling to the two protons at C3 (³J_HH ). The magnitude of these couplings is highly dependent on the dihedral angle and thus the conformation.

-

An axial H2 will exhibit a large axial-axial coupling (³J_H2ax-H3ax, ~10-13 Hz) and a small axial-equatorial coupling (³J_H2ax-H3eq, ~2-5 Hz).

-

An equatorial H2 will show two small couplings: an equatorial-axial coupling (³J_H2eq-H3ax, ~2-5 Hz) and an equatorial-equatorial coupling (³J_H2eq-H3eq, ~2-5 Hz).

-

-

The remaining protons on the cyclohexanone ring (H3-H6) typically appear in the more shielded region of the spectrum, between 1.5 and 2.5 ppm. Their signals often overlap, making definitive assignment challenging without 2D NMR techniques. The protons at C6, being adjacent to the carbonyl group, are generally the most deshielded among this group.

PART 3: ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful tool due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[5][6] In this compound, the ¹⁹F spectrum provides direct insight into the electronic environment of the fluorine atom.

-

Chemical Shift : The chemical shift of the fluorine atom is highly sensitive to its axial or equatorial orientation and the surrounding solvent. This sensitivity makes ¹⁹F NMR an excellent probe for monitoring changes in the conformational equilibrium.

-

Multiplicity : The ¹⁹F signal is split by coupling to nearby protons. The most significant couplings are:

-

The large geminal coupling to H2 (²J_HF ), which mirrors the splitting seen in the ¹H spectrum (~45-50 Hz).

-

Vicinal couplings to the C3 protons (³J_HF ). Like their ³J_HH counterparts, these couplings are dependent on the dihedral angle.

-

Longer-range couplings (e.g., ⁴J_HF) may also be observed, further complicating the multiplet.

-

Because of these couplings, the ¹⁹F signal appears as a complex multiplet. Proton-decoupled ¹⁹F NMR experiments can be used to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment on the NMR timescale.

PART 4: The Power of J-Coupling: A Stereochemical Toolkit

The true power of NMR in analyzing this compound lies in the quantitative analysis of vicinal coupling constants (³J). The magnitude of a vicinal coupling constant is directly related to the dihedral angle (φ) between the coupled nuclei, a relationship described by the Karplus equation .[7][8]

J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters.[7] This relationship is fundamental to conformational analysis.[8]

-

³J_HH Analysis : A large ³J_HH value (~10-13 Hz) is indicative of an anti-periplanar relationship (φ ≈ 180°), which occurs between axial protons on adjacent carbons. Small values (~2-5 Hz) indicate a gauche relationship (φ ≈ 60°), found between axial-equatorial or equatorial-equatorial protons.

-

³J_HF Analysis : A similar Karplus-type relationship exists for ³J_HF couplings.[9] These couplings also show a strong dependence on the H-C-C-F dihedral angle, with transoid arrangements (φ ≈ 180°) giving large couplings (up to 40-46 Hz) and gauche arrangements giving small couplings.[9]

By carefully measuring the observed, time-averaged ³J couplings from the spectrum and comparing them to the theoretical values for pure axial and pure equatorial conformers, one can calculate the relative population of each conformer in solution.

Table 1: Representative NMR Parameters for this compound Conformers

| Parameter | Axial Fluorine | Equatorial Fluorine | Dihedral Angle (φ) | Expected Value (Hz) |

| ²J_HF | H2 (eq) | H2 (ax) | N/A | ~48 Hz |

| ³J_H2-H3ax | H2 (eq) | H2 (ax) | ~60° (gauche) | ~3-5 Hz |

| ³J_H2-H3eq | H2 (eq) | H2 (ax) | ~60° (gauche) | ~3-5 Hz |

| ³J_H2ax-H3ax | N/A | N/A | ~180° (anti) | ~10-13 Hz |

| ³J_F-H3ax | F (ax) | F (eq) | ~60° (gauche) | Small |

| ³J_F-H3eq | F (ax) | F (eq) | ~180° (anti) | Large (~30-40 Hz) |

PART 5: The Decisive Role of the Solvent

As previously mentioned, the conformational equilibrium of this compound is highly dependent on the solvent.[1][2] This phenomenon can be systematically studied by acquiring NMR spectra in a range of deuterated solvents of varying polarity.

-

Nonpolar Solvents (e.g., CCl₄, Benzene-d₆) : In these environments, intramolecular effects dominate. The equilibrium tends to favor the axial conformer to minimize dipole-dipole repulsion.

-

Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆) : These solvents can stabilize the larger dipole moment of the equatorial conformer, shifting the equilibrium significantly in its favor. In DMSO, the axial population of this compound can decrease to as little as 2%.[2]

-

Polar Protic Solvents (e.g., Methanol-d₄, D₂O) : These solvents can also engage in hydrogen bonding, further complicating the interactions, but generally favor the equatorial conformer.

By observing the changes in the averaged chemical shifts and, more importantly, the vicinal coupling constants across different solvents, a researcher can confidently map the molecule's conformational response to its environment.

PART 6: Experimental Protocols and Advanced Methods

Obtaining high-quality, interpretable spectra is paramount. The following provides a robust starting point for experimental design.

Workflow for NMR Analysis of this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational impact of structural modifications in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluorocyclohexanone: Conformational Analysis and Spectroscopic Interpretation

This guide provides a comprehensive examination of the infrared (IR) spectroscopy of 2-Fluorocyclohexanone, a molecule of significant interest in physical organic chemistry. We will explore the nuanced relationship between its conformational isomers and their distinct vibrational signatures, particularly focusing on the carbonyl (C=O) stretching frequency. This document is intended for researchers and drug development professionals who utilize spectroscopic techniques for detailed structural elucidation.

The Conformational Landscape of this compound

This compound exists as a dynamic equilibrium between two primary chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The relative stability of these conformers is dictated by a delicate balance of steric and stereoelectronic effects, which are, in turn, highly sensitive to the surrounding environment (i.e., solvent).

In the vapor phase, the axial conformation of this compound is more stable than its equatorial counterpart.[1][2] However, in solution, the equatorial conformation tends to be favored, and this preference increases with the polarity of the solvent.[1][3] This shift is primarily attributed to the solvation of the polar C-F and C=O groups, which stabilizes the overall dipole moment of the molecule.

The interplay between these conformers is crucial as each presents a unique spatial arrangement of the C-F and C=O bonds. This geometric difference is the primary determinant of the distinct infrared spectroscopic signatures observed.

Caption: Conformational equilibrium of this compound.

The Carbonyl Stretch (νC=O): A Sensitive Probe of Conformation

The most diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[4] For a typical saturated cyclohexanone, this band appears around 1715 cm⁻¹.[5][6] However, the introduction of an electronegative fluorine atom at the α-position (the carbon adjacent to the carbonyl) significantly perturbs this frequency.

Two primary electronic effects are responsible for this perturbation:

-

Inductive Effect: The highly electronegative fluorine atom withdraws electron density through the sigma bonds. This effect strengthens the C=O bond, leading to an increase in the stretching frequency.

-